![molecular formula C20H17F2N3O2S B2870155 2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-fluorobenzyl)acetamide CAS No. 900006-93-1](/img/structure/B2870155.png)
2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-fluorobenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-fluorobenzyl)acetamide is a useful research compound. Its molecular formula is C20H17F2N3O2S and its molecular weight is 401.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
The chemical compound 2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-fluorobenzyl)acetamide, due to its complex structure, is likely involved in various synthetic and chemical studies. Research in this area often explores the synthesis of novel compounds with potential biological activities, including anti-inflammatory, antitumor, and psychotropic properties. For instance, studies have shown the synthesis of related compounds, demonstrating significant anti-inflammatory activity and potential anticancer activity against various cancer cell lines (K. Sunder & Jayapal Maleraju, 2013; A. G. Hammam et al., 2005). These studies underline the importance of structural modifications in enhancing biological activities.
Photophysical and Electrochemical Studies
Compounds with pyrazin-2-yl)thio moieties have been the subject of photophysical and electrochemical studies. Such investigations are crucial for understanding the fundamental properties of these molecules, which can be pivotal for their application in dye-sensitized solar cells (DSSCs) and as fluorogenic dyes. For example, the alteration of electronic structures through specific substitutions can significantly impact the light-harvesting efficiency and photovoltaic performance of compounds (E. Zaitseva et al., 2020).
Ligand-Protein Interaction and Biological Activity
The interaction of such compounds with biological targets is a key area of research, with implications for the development of new therapeutic agents. Molecular docking studies and ligand-protein interaction analyses are conducted to identify potential biological activities and understand the mechanism of action at the molecular level. This includes evaluating compounds for their anti-inflammatory, analgesic, and antitumor activities by examining their binding affinities to specific proteins involved in disease pathways (Y. Mary et al., 2020).
properties
IUPAC Name |
2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O2S/c1-13-2-7-16(10-17(13)22)25-9-8-23-19(20(25)27)28-12-18(26)24-11-14-3-5-15(21)6-4-14/h2-10H,11-12H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHOZLBVLPCXBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NCC3=CC=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.